molecular formula C19H12ClNO4 B2552254 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 904008-79-3

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B2552254
CAS No.: 904008-79-3
M. Wt: 353.76
InChI Key: HGLBQMHMRSAQQM-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a useful research compound. Its molecular formula is C19H12ClNO4 and its molecular weight is 353.76. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

The antioxidant activity of synthesized coumarin derivatives, including compounds structurally related to N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, has been explored. These compounds were tested using DPPH, hydrogen peroxide, and nitric oxide radical methods and compared with ascorbic acid. The synthesis involved multiple steps, starting from the reaction of ethyl bromoacetate with 4-hydroxycoumarin, leading to compounds with proposed antioxidant capabilities based on spectroscopic evidence (Kadhum et al., 2011).

Nucleophilic Reactivity and Novel Compound Synthesis

Research on a novel compound with a structural resemblance to this compound demonstrated its nucleophilic reactivity. This study led to the synthesis of novel enamines/enaminones and benzofuran derivatives with potential applications in drug development and chemical research (Ali et al., 2020).

Anti-HIV Activity

A series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity. These compounds showed a range of activities against wild-type HIV-1, with some exhibiting potent efficacy, highlighting the potential of related structures for therapeutic applications (Bhavsar et al., 2011).

Anticancer Activity

The synthesis and evaluation of novel coumarin derivatives, including N-Benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide, for antitumor activity against human cancer cell lines revealed significant inhibitory effects. These findings suggest the potential utility of such compounds in cancer therapy (Shi et al., 2020).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, including quantum mechanical studies and ligand-protein interactions, have shown their potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs). This research provides insights into the versatile applications of related compounds in renewable energy and biochemistry (Mary et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds has been explored by molecular docking and 3D QSAR and molecular dynamics simulation for 20 ns . These coumarin derivatives showed high potential for further development as anti-Alzheimer agents .

Safety and Hazards

ADMET analysis suggested that the 2-(2-oxo-2H-chromen-4-yl)acetamides showed a good pharmacokinetic profile and no hepatotoxicity .

Future Directions

The future directions for the research of similar compounds include further development as anti-Alzheimer agents . They also exhibit moderate analgesic and excellent inflammatory and potential anti-bacterial and anti-fungal activities compared to other halogenated compounds , suggesting potential for further exploration in these areas.

Properties

IUPAC Name

N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO4/c1-10(22)21-18-12-4-2-3-5-15(12)25-19(18)14-9-17(23)24-16-7-6-11(20)8-13(14)16/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLBQMHMRSAQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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